(2-methylphenyl)methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
This compound (ID: F152-0578) is a triazole-based ester with a molecular formula of C₂₀H₂₁N₃O₃ and a molecular weight of 351.4 g/mol . Its structure features a 5-methyl-1H-1,2,3-triazole core substituted with a 2-ethoxyphenyl group at position 1 and a (2-methylphenyl)methyl ester at position 2.
Properties
IUPAC Name |
(2-methylphenyl)methyl 1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-25-18-12-8-7-11-17(18)23-15(3)19(21-22-23)20(24)26-13-16-10-6-5-9-14(16)2/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDACWWRJJTQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Corrosion Inhibition
a) Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Molecular Weight : 281.7 g/mol (C₁₂H₁₂ClN₃O₃).
- Key Differences : A 4-chlorophenyl group replaces the 2-ethoxyphenyl group, and the ester is ethyl instead of (2-methylphenyl)methyl.
- Performance : Exhibits 85–90% corrosion inhibition efficiency for aluminium alloys in 1 M HCl, attributed to adsorption via the triazole ring’s lone pairs and chloride’s electron-withdrawing effect .
b) Ethyl 1-[4-(aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Structure : Features a sulfonamide group at the phenyl ring.
- The sulfonyl group increases polarity, improving water solubility compared to the target compound’s hydrophobic (2-methylphenyl)methyl ester .
Substituent Effects on Physicochemical Properties
a) Benzyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (F152-0567)
- Molecular Weight : 337.38 g/mol (C₁₉H₁₉N₃O₃).
- Comparison: Replacing (2-methylphenyl)methyl with benzyl reduces steric bulk and molecular weight. This likely increases solubility in polar solvents (e.g., ethanol) but may reduce thermal stability due to fewer hydrophobic interactions .
b) Ethyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Substituent : 3-chlorophenyl vs. 2-ethoxyphenyl.
a) N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides
- Structure : Carboxamide derivatives with 4-methylphenyl substituents.
- Activity : Demonstrated antimicrobial properties, highlighting the role of carboxamide groups in bioactivity. The target compound’s ester group may reduce direct bioactivity but improve pharmacokinetic properties like membrane permeability .
b) Zn(II)/Cd(II) Complexes with 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Coordination: The carboxylate group facilitates metal coordination, forming supramolecular complexes with luminescent properties. The target compound’s (2-methylphenyl)methyl ester cannot directly coordinate metals but could serve as a precursor for carboxylate ligands via hydrolysis .
Tabulated Comparison of Key Compounds
Research Findings and Trends
- Corrosion Inhibition : Triazole esters with electron-donating groups (e.g., ethoxy) show enhanced adsorption on metal surfaces compared to electron-withdrawing substituents (e.g., chlorine) .
- Synthetic Flexibility : Click chemistry enables modular synthesis of triazole derivatives, allowing precise tuning of substituents for target applications .
- Biological Activity : Carboxamide derivatives exhibit higher antimicrobial activity than esters, but esters may offer better stability and solubility .
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